molecular formula C6H8NO3P B12808406 Phosphonic acid, (3-methyl-4-pyridinyl)- CAS No. 58816-02-7

Phosphonic acid, (3-methyl-4-pyridinyl)-

Cat. No.: B12808406
CAS No.: 58816-02-7
M. Wt: 173.11 g/mol
InChI Key: ZZYRTUITEAODBA-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-methyl-4-pyridinyl)- is an organic compound with the molecular formula C6H8NO3P It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a pyridine ring substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (3-methyl-4-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired phosphonic acid derivative after hydrolysis of the intermediate ester.

Another method involves the direct phosphorylation of 3-methyl-4-pyridine using phosphorus trichloride and water, followed by oxidation with hydrogen peroxide to yield the phosphonic acid.

Industrial Production Methods

Industrial production of phosphonic acid, (3-methyl-4-pyridinyl)- often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps typically include crystallization and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-methyl-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Phosphonic acid, (3-methyl-4-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.

    Medicine: Research explores its potential as a therapeutic agent, especially in the treatment of diseases involving abnormal phosphate metabolism.

    Industry: It is used in the development of flame retardants, corrosion inhibitors, and scale inhibitors in various industrial processes.

Mechanism of Action

The mechanism by which phosphonic acid, (3-methyl-4-pyridinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Phosphonic acid, (3-methyl-4-pyridinyl)- can be compared with other similar compounds, such as:

    Phosphonic acid, (4-pyridinyl)-: This compound lacks the methyl group at the 3-position, which can affect its reactivity and binding affinity.

    Phosphonic acid, (2-methyl-4-pyridinyl)-: The position of the methyl group can influence the compound’s chemical properties and biological activity.

    Phosphonic acid, (3-methyl-5-pyridinyl)-: Similar to the target compound but with the methyl group at the 5-position, leading to different steric and electronic effects.

The uniqueness of phosphonic acid, (3-methyl-4-pyridinyl)- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58816-02-7

Molecular Formula

C6H8NO3P

Molecular Weight

173.11 g/mol

IUPAC Name

(3-methylpyridin-4-yl)phosphonic acid

InChI

InChI=1S/C6H8NO3P/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H2,8,9,10)

InChI Key

ZZYRTUITEAODBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)P(=O)(O)O

Origin of Product

United States

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